molecular formula C19H17F3N2OS2 B15098013 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15098013
M. Wt: 410.5 g/mol
InChI Key: HYFAIRGWDWHOPX-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core

Preparation Methods

The synthesis of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the prop-2-en-1-yl group: This step may involve an alkylation reaction using an appropriate alkylating agent.

    Attachment of the 3-(trifluoromethyl)benzyl group: This can be done through a nucleophilic substitution reaction.

    Final modifications: Additional steps may be required to introduce the dimethyl groups and other functional groups.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

    Addition: The prop-2-en-1-yl group can participate in addition reactions with various reagents.

The major products formed from these reactions will depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: Researchers may study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidinone derivatives. These compounds may share some structural features but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17F3N2OS2

Molecular Weight

410.5 g/mol

IUPAC Name

5,6-dimethyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H17F3N2OS2/c1-4-8-24-17(25)15-11(2)12(3)27-16(15)23-18(24)26-10-13-6-5-7-14(9-13)19(20,21)22/h4-7,9H,1,8,10H2,2-3H3

InChI Key

HYFAIRGWDWHOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC=C)C

Origin of Product

United States

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